2-(4-iso-Butylphenyl)ethanethiol

Description

These include 2-(Dimethylamino)ethanethiol, 2-(butylamino)ethanethiol, and 4-(2-aminoethyl)phenol, which share key features such as amino-alkyl or aryl-thiol backbones. These compounds are relevant for their roles in organic synthesis, pharmaceuticals, and material science, though their specific applications diverge based on structural nuances.

Properties

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,10,13H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJNWOCMIQZGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iso-Butylphenyl)ethanethiol typically involves the following steps:

Starting Material: The synthesis begins with 4-iso-Butylbenzyl chloride.

Nucleophilic Substitution: The 4-iso-Butylbenzyl chloride undergoes a nucleophilic substitution reaction with thiourea to form 4-iso-Butylbenzyl isothiouronium chloride.

Hydrolysis: The 4-iso-Butylbenzyl isothiouronium chloride is then hydrolyzed to yield this compound.

The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-iso-Butylphenyl)ethanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding hydrocarbons.

Substitution: Thioethers or thioesters.

Scientific Research Applications

2-(4-iso-Butylphenyl)ethanethiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-iso-Butylphenyl)ethanethiol involves its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, affecting their function. This interaction can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Key Chemical Identifiers

Notes:

- 4-(2-Aminoethyl)phenol (Tyramine) is a biogenic amine with a phenolic hydroxyl group, distinguishing it from purely alkyl-thiol analogs .

Solubility and Physicochemical Behavior

Table 2: Solubility and Physical Data

Key Findings :

- 2-(Butylamino)ethanethiol exhibits pH-sensitive solubility due to the protonation/deprotonation of its amino group, which alters its polarity .

- 4-(2-Aminoethyl)phenol has a high melting point (162°C), attributed to intermolecular hydrogen bonding from its hydroxyl and amino groups .

Comparative Insights :

- Thiol-Amine Synergy: Both 2-(Dimethylamino)ethanethiol and 2-(butylamino)ethanethiol leverage their thiol and amino groups for applications in catalysis and polymer chemistry. However, the longer alkyl chain in the butylamino derivative may enhance lipophilicity, favoring membrane permeability in drug design .

- Aromatic vs. Aliphatic Backbones: 4-(2-Aminoethyl)phenol’s aromatic ring introduces UV absorbance and fluorescence properties, differentiating it from purely aliphatic thiols .

Biological Activity

2-(4-iso-Butylphenyl)ethanethiol, also known as a derivative of thiophenol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other biologically active compounds, such as ibuprofen, which is known for its anti-inflammatory properties. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

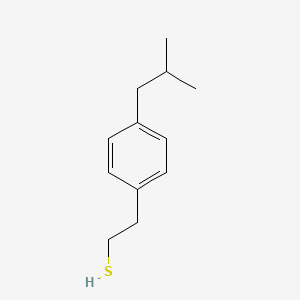

The chemical structure of this compound can be represented as follows:

This compound features a thiol group (-SH) attached to an ethane backbone, which is further substituted with a 4-isobutylphenyl group. The presence of the thiol group is significant as it can participate in various biochemical reactions, including redox reactions and the formation of disulfides.

Antioxidant Properties

Research indicates that thiol compounds, including this compound, exhibit antioxidant activities. Thiols can scavenge free radicals and reactive oxygen species (ROS), potentially protecting cells from oxidative stress. A study highlighted that compounds with similar structures demonstrated significant radical-scavenging ability in vitro, suggesting that this compound may possess similar properties .

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of thiophenols have shown that they can induce apoptosis in cancer cells. The mechanism often involves the generation of ROS and disruption of cellular redox homeostasis. Although specific data on this compound is scarce, its structural relatives have been documented to exhibit anticancer properties through similar mechanisms .

Case Studies

- Antioxidant Study : A study assessing the antioxidant capacity of various thiols found that compounds with similar alkyl substitutions exhibited significant protection against oxidative damage in cellular models .

- Cytotoxicity Assay : In a comparative study of various thiophenols, several derivatives were tested for their ability to induce cell death in cancer cell lines. The results indicated that certain structural features enhance cytotoxicity, suggesting potential for further exploration of this compound in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Potential | Unknown |

| Ibuprofen | High | High | Low |

| Other Thiophenols | Variable | Moderate | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.